

Pexidartinib in Murine Models: Dosage and Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **pexidartinib** (PLX3397), a potent colony-stimulating factor 1 receptor (CSF-1R) inhibitor, in various mouse models of cancer. This document is intended to serve as a guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of **pexidartinib**.

Introduction

Pexidartinib is a small molecule tyrosine kinase inhibitor that selectively targets CSF-1R.[1][2] [3] The binding of CSF-1 to its receptor, CSF-1R, is a critical signaling pathway for the survival, proliferation, and differentiation of monocytes and macrophages.[2][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype, promoting tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, **pexidartinib** effectively depletes or repolarizes these TAMs, leading to anti-tumor effects.[5] Preclinical studies in various mouse models have demonstrated the potential of **pexidartinib** to inhibit tumor growth and metastasis, both as a monotherapy and in combination with other anticancer agents.[5][6]

Pexidartinib Dosage and Administration in Mouse Models



The dosage and administration route of **pexidartinib** in mouse models can vary depending on the specific tumor model, research question, and experimental design. Below is a summary of commonly used approaches.

Quantitative Data Summary



Mouse Model	Tumor Type	Administr ation Route	Dosage	Treatmen t Schedule	Key Findings	Referenc e
Orthotopic Xenograft (C3H/HeJ mice)	Osteosarco ma (LM8- Luc cells)	Retro- orbital injection	5 mg/kg (low-dose) or 10 mg/kg (high-dose)	Twice, on day 7 and 14 post-inoculation	Significant suppression of primary tumor growth and lung metastasis at the high dose.	[1]
Subcutane ous Xenograft (C57BL/6J mice)	Lung Adenocarci noma (LLC cells)	Oral (in chow)	50 mg/kg	Every 2 days	Combination with PD-1 antibody significantly improved anti-tumor efficacy.	[7]
Genetically Engineere d (MMTV- PyMT)	Mammary Tumor	Not Specified	Not Specified	Not Specified	Combinatio n with paclitaxel decreased macrophag e infiltration and reduced tumor growth and pulmonary metastases .	[8]
Orthotopic Xenograft	Prostate Cancer	Not Specified	Not Specified	Sustained administrati	Attenuated spontaneo	[2]



(Athymic nude mice)	(Canine ACE-1 cells)			on	us bone metastases	
Genetically Engineere d (GFAP knock-in mutant)	Alexander Disease	Oral (in chow)	Not Specified	2.5 months, starting at weaning	Depleted macrophag es in the CNS.	[9]
Toxicity Study (Sprague- Dawley rats)	N/A	Not Specified	30, 100, and 300 mg/kg/day	7 days	Showed modest toxicities at higher doses.	[2][8]
Toxicity Study (Sprague- Dawley rats)	N/A	Not Specified	20, 60, and 200 mg/kg/day	28 days	Dose- dependent toxicities observed.	[2][8]

Experimental Protocols Orthotopic Osteosarcoma Model

This protocol describes the establishment of an orthotopic osteosarcoma model in mice and subsequent treatment with **pexidartinib**.

Materials:

- 6- to 8-week-old female C3H/HeJ mice
- LM8-Luc murine osteosarcoma cells
- Pexidartinib (formulated in 20% DMSO)[5]
- Phosphate-buffered saline (PBS)



- Anesthetic (e.g., isoflurane)
- Insulin syringes (28-30 gauge)
- Bioluminescence imaging system

Procedure:

- Cell Preparation: Culture LM8-Luc cells in appropriate media. On the day of injection, harvest and resuspend the cells in PBS at a concentration of 1 x 10⁷ cells/mL.
- Animal Anesthesia: Anesthetize the mice using isoflurane.
- Intratibial Injection:
 - Disinfect the right leg of the anesthetized mouse with 70% ethanol.
 - Carefully insert a 28-30 gauge needle into the proximal tibia.[7][8][10]
 - \circ Slowly inject 10 μ L of the cell suspension (1 x 10^6 cells) into the tibial marrow cavity.[1]
- Pexidartinib Administration (Retro-orbital):
 - On day 7 and 14 post-tumor cell inoculation, administer pexidartinib or vehicle control.
 - For the low-dose group, inject 5 mg/kg of pexidartinib.
 - For the high-dose group, inject 10 mg/kg of pexidartinib.[1]
 - The control group receives an equivalent volume of PBS.
- Monitoring Tumor Growth and Metastasis:
 - Monitor tumor growth weekly by measuring tumor volume with calipers.
 - Use a bioluminescence imaging system to detect and quantify lung metastases. Inject mice with D-luciferin and image according to the manufacturer's protocol.[5]



• Endpoint Analysis: At the end of the study, sacrifice the mice and collect primary tumors and lungs for histological and immunohistochemical analysis.

Subcutaneous Lung Adenocarcinoma Model with Oral Pexidartinib Administration

This protocol outlines the use of a subcutaneous tumor model and the administration of **pexidartinib** via medicated chow.

Materials:

- 6- to 8-week-old C57BL/6J mice
- Lewis Lung Carcinoma (LLC) cells
- Pexidartinib
- Standard mouse chow
- Syringes and needles for subcutaneous injection

Procedure:

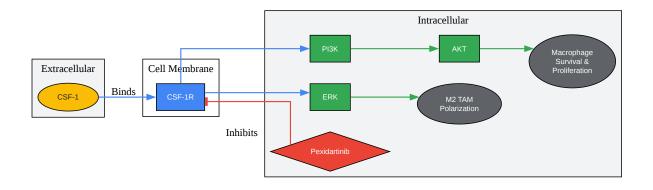
- Cell Preparation: Culture LLC cells and prepare a single-cell suspension in PBS at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneous Injection: Inoculate 1 x 10⁶ LLC cells (in 100 μ L PBS) subcutaneously into the right flank of each mouse.
- Pexidartinib Formulation in Chow:
 - Calculate the required amount of **pexidartinib** to achieve a dose of 50 mg/kg, assuming an average daily food consumption for the mice.
 - Thoroughly mix the calculated amount of **pexidartinib** with powdered standard mouse chow.
 - Re-pellet the chow or provide it in a powdered form.



• Treatment:

- Once tumors are established (e.g., palpable or a specific size), randomize mice into treatment and control groups.
- Provide the **pexidartinib**-containing chow to the treatment group every 2 days.[7]
- The control group receives standard chow.
- · Monitoring and Endpoint Analysis:
 - Measure tumor volume regularly with calipers.
 - Monitor animal weight and overall health.
 - At the study endpoint, collect tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

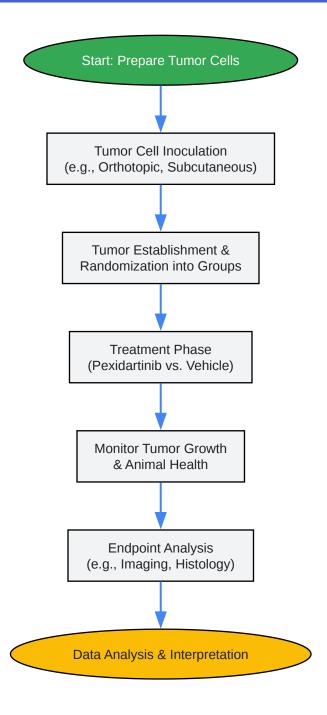
Mandatory Visualizations



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Caption: Pexidartinib inhibits CSF-1R signaling.





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Caption: General experimental workflow.

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- To cite this document: BenchChem. [Pexidartinib in Murine Models: Dosage and Administration Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8023850#pexidartinib-dosage-and-administration-in-mouse-models]

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